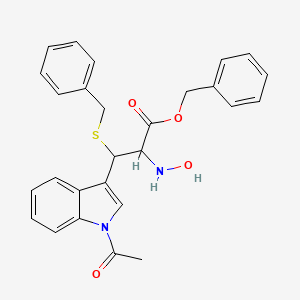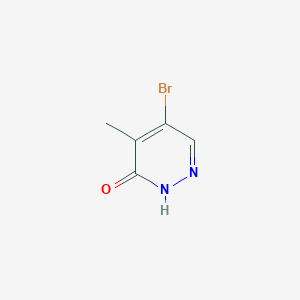
5-Bromo-4-methylpyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-methylpyridazin-3-ol: is a heterocyclic compound that contains a bromine atom, a methyl group, and a hydroxyl group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylpyridazin-3-ol typically involves the bromination of 4-methylpyridazin-3-ol. One common method is the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methylpyridazin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, water), and catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Various substituted pyridazin-3-ol derivatives.
Oxidation Reactions: 5-Bromo-4-methylpyridazin-3-one.
Reduction Reactions: 5-Bromo-4-methyl-1,2-dihydropyridazin-3-ol.
Scientific Research Applications
Chemistry: 5-Bromo-4-methylpyridazin-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific enzymes or receptors.
Medicine: this compound derivatives are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the materials science industry, this compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylpyridazin-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of kinases or proteases, leading to the suppression of cancer cell growth or bacterial proliferation.
Comparison with Similar Compounds
4-Methylpyridazin-3-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Chloro-4-methylpyridazin-3-ol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
5-Iodo-4-methylpyridazin-3-ol: Contains an iodine atom, which can lead to different electronic properties and reactivity compared to the bromine derivative.
Uniqueness: 5-Bromo-4-methylpyridazin-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
4-bromo-5-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) |
InChI Key |
NEWRSXHKSKCNHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NNC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



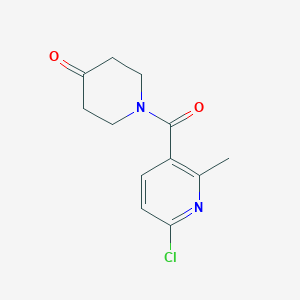

![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)
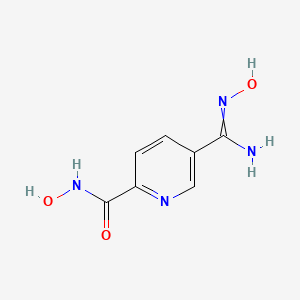
![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)
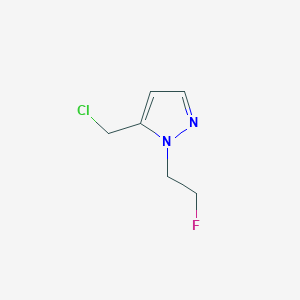
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
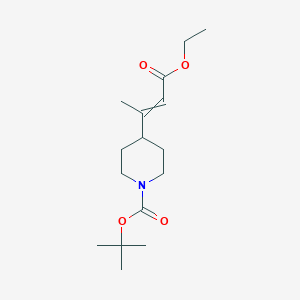
![[1,3'-Bipiperidine]-4-carboxamide dihydrochloride](/img/structure/B11717119.png)
